3-Phenylbut-2-enenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(E)-3-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,1H3/b9-7+ |
InChI Key |
TZRCAFZIOSMMHX-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C#N)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylbut 2 Enenitrile and Its Derivatives
Horner-Wadsworth-Emmons Reaction Pathways for Enenitrile Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high efficiency and stereoselectivity. numberanalytics.comthieme-connect.com It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This methodology is particularly effective for producing α,β-unsaturated nitriles like 3-Phenylbut-2-enenitrile (B6260871). wikipedia.orguni-regensburg.de The reaction mechanism starts with the deprotonation of the phosphonate (B1237965) reagent by a base to form a carbanion. This carbanion then undergoes a nucleophilic attack on a carbonyl compound, such as acetophenone (B1666503), leading to an intermediate that eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org
Application of Diethyl Cyanomethylphosphonate in Stereoselective Synthesis
Diethyl cyanomethylphosphonate is a frequently used reagent for the synthesis of α,β-unsaturated nitriles via the HWE reaction. uni-regensburg.denih.gov A common procedure for synthesizing this compound involves the reaction of diethyl cyanomethylphosphonate with acetophenone. uni-regensburg.demdpi.com
In a typical synthesis, sodium hydride (NaH) is used as a strong base to deprotonate the diethyl cyanomethylphosphonate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). uni-regensburg.demdpi.com The resulting phosphonate carbanion then reacts with acetophenone. The reaction generally proceeds at ambient temperature over several hours to afford this compound. uni-regensburg.de This method predominantly yields the E-isomer due to the thermodynamic stability of the E-alkene and the intermediates leading to its formation. wikipedia.orgmdpi.com The use of phosphonates with electron-withdrawing groups, such as the cyano group, is essential for the final elimination step to occur. wikipedia.org
Optimization of Reaction Conditions and Solvent Effects
The yield and stereoselectivity of the HWE reaction are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. numberanalytics.com
Base and Cation Effects: Strong bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), and lithium hexamethyldisilazide (LHMDS) are commonly employed to ensure complete deprotonation of the phosphonate. numberanalytics.com The choice of the counter-ion (e.g., Li+, Na+, K+) can influence stereoselectivity, with lithium salts often favoring the (E)-isomer. wikipedia.orgnih.gov For substrates sensitive to strong bases, weaker base systems such as lithium chloride with a tertiary amine (Masamune-Roush conditions) can be effective for promoting (E)-selectivity. nih.gov
Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are standard choices as they facilitate the reaction. numberanalytics.comnumberanalytics.com The polarity of the solvent can affect the reaction rate and the stability of the intermediates, thereby influencing the stereochemical outcome.
Temperature Effects: Temperature is a critical parameter for controlling stereoselectivity. While higher temperatures can increase the reaction rate, lower temperatures often lead to higher stereoselectivity in favor of one isomer. numberanalytics.commdpi.com For instance, increasing the temperature can sometimes shift the selectivity towards the (E)-isomer. nih.gov Conversely, for certain modified HWE reagents designed for Z-selectivity, reactions can be run at moderately low temperatures (e.g., -20 °C) instead of the much colder -78 °C, while still achieving high Z:E ratios. mdpi.com
Table 1: Effect of Reaction Conditions on HWE Olefination
| Parameter | Condition | Effect on Stereoselectivity/Yield | Reference |
|---|---|---|---|
| Base | Strong Bases (NaH, KHMDS) | Generally promotes high yields by ensuring complete carbanion formation. | numberanalytics.com |
| Weak Bases (e.g., LiCl/DBU) | Effective for base-sensitive substrates, often favoring (E)-isomers. | nih.gov | |
| Solvent | Polar Aprotic (THF, DMF) | Commonly used to facilitate the reaction. | numberanalytics.comnumberanalytics.com |
| Chlorinated Solvents (DCE) | Can be effective in microwave-assisted reactions. | ||
| Temperature | Higher Temperatures (e.g., 23°C) | Can favor (E)-isomer formation and increase reaction rates. | wikipedia.org |
| Lower Temperatures (e.g., -78°C) | Often increases stereoselectivity, potentially favoring (Z)-isomers with modified reagents. | mdpi.comnih.gov | |
| Cation | Li+ > Na+ > K+ | Greater (E)-stereoselectivity is often observed with lithium cations. | wikipedia.org |
Palladium-Catalyzed Synthetic Routes to Nitriles
Palladium catalysis offers powerful tools for forming C–C bonds, including the synthesis of complex nitriles. rsc.org While direct palladium-catalyzed cyanation of a simple phenylbutenyl substrate to form this compound is not widely reported, related domino reactions demonstrate the potential of this approach for synthesizing highly functionalized derivatives. nih.govresearchgate.netchim.it
One notable example is a palladium(II)-catalyzed domino reaction that produces a derivative, (E)-4-((E)-1-Methyl-2-oxoindolin-3-ylidene)-4-phenylbut-2-enenitrile. This cascade process involves a C-H addition followed by a Heck reaction. Such complex transformations highlight the capacity of palladium catalysis to construct intricate molecular architectures incorporating the enenitrile scaffold in a single step.
Furthermore, a palladium-catalyzed denitrogenative cascade reaction has been developed using (E)-3-(2-aminophenyl)but-2-enenitrile as a starting material to synthesize 2-arylquinolines. nih.gov This demonstrates the utility of the this compound framework as a precursor in further palladium-mediated transformations. nih.gov
Base-Promoted Reactions in Enenitrile Formation
Base-promoted reactions, particularly the Knoevenagel condensation, provide a direct and classical route to α,β-unsaturated nitriles. sigmaaldrich.com This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comrsc.org
To synthesize this compound, acetophenone can be reacted with an active methylene compound like cyanomethylphosphonate or malononitrile (B47326) in the presence of a base. The base, which can range from amines like piperidine (B6355638) to stronger bases like alkali hydroxides, deprotonates the active methylene compound. sigmaaldrich.comjocpr.com The resulting carbanion attacks the carbonyl carbon of acetophenone. A subsequent dehydration step, which often occurs spontaneously, yields the final α,β-unsaturated nitrile product. sigmaaldrich.com The reaction mechanism is influenced by the polarity of the medium, with more polar solvents favoring the elimination of the hydroxide (B78521) ion in the rate-determining step. rsc.org In some cases, the reaction can be performed under solvent-free conditions or in water. jocpr.com
Photochemical Synthesis Approaches
Photochemical methods offer alternative pathways for synthesizing specific isomers of compounds that can be difficult to obtain through thermal reactions.
Blue-Light Induced Transformations
The stereochemistry of this compound can be manipulated using photochemical methods. Specifically, blue-light irradiation has been employed to induce the E → Z isomerization of this compound. acs.orgthieme-connect.de
In a reported study, the (Z)-isomer of this compound was obtained from the (E)-isomer with a high Z:E ratio of 91:9. acs.org This transformation was achieved using phenanthrolines as energy transfer photocatalysts in a solvent like dimethylformamide (DMF) under blue light irradiation. thieme-connect.dethieme-connect.de The mechanism is inspired by the visual cycle, where light energy is used to overcome the activation barrier for rotation around the carbon-carbon double bond. acs.org The efficiency of this isomerization can be affected by the presence of oxygen, with the exclusion of oxygen leading to a significantly faster reaction rate. acs.org These light-induced transformations provide a valuable method for accessing the less thermodynamically stable Z-isomer. acs.orguva.nlnih.gov
Photoreactor Applications in Enenitrile Synthesis
The application of photoreactors in the synthesis of enenitriles and their derivatives has enabled novel strategies, particularly for controlling stereochemistry and improving reaction efficiency. Continuous-flow photoreactors, for instance, have been employed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org This approach highlights the potential of flow chemistry to handle potentially hazardous intermediates in photochemical reactions. acs.org Another sustainable photochemical method involves the synthesis of various nitriles from alcohols using 1,4-dicyanobenzene as a cyanide source, a process that can be scaled up using a continuous-flow reactor, demonstrating its industrial potential. organic-chemistry.org
More specific to this compound, photoreactors are crucial for the E→Z isomerization process. Studies have detailed the use of UV-light irradiation (402 nm) to facilitate this transformation. acs.org The isomerization can also be achieved with high efficiency using blue LEDs (455 nm) in the presence of specific photocatalysts. rsc.org These reactor setups allow for precise control over irradiation time and temperature, which are critical parameters for optimizing the stereochemical outcome of the reaction. acs.org The use of photocatalysis in these reactors represents an increasingly important tool for achieving contra-thermodynamic isomerization, providing access to the less stable Z-isomer from the more stable E-isomer. nih.gov
Multi-Step Organic Synthesis Methods and Condensation Reactions
Multi-step synthesis provides a versatile platform for constructing this compound and its analogues, often relying on well-established condensation reactions. ontosight.ai A prominent two-step method involves the Horner–Wadsworth–Emmons (HWE) reaction. mdpi.com This process begins with the deprotonation of diethyl cyanomethylphosphonate using a strong base like sodium hydride, followed by a reaction with acetophenone. The resulting intermediate is then further processed to yield this compound as a mixture of E/Z isomers. mdpi.com
The Knoevenagel condensation is another key strategy, particularly for producing derivatives. For example, 2-(4,5-dihydro-4-oxathiazol-2-yl)-3-phenylbut-2-enenitrile is prepared through the Knoevenagel condensation of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile with acetophenone under solvent-free conditions. researchgate.net Similarly, the condensation of benzaldehyde (B42025) with acetonitrile (B52724) in the presence of an alkali is a known method for synthesizing cinnamonitrile (B126248), a structurally related compound. google.comgoogle.com These condensation reactions are fundamental in carbon-carbon bond formation, leading to the characteristic enenitrile scaffold.
Table 1: Horner–Wadsworth–Emmons (HWE) Synthesis of this compound
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Diethyl cyanomethylphosphonate, Acetophenone | 1. Sodium hydride (60%), dry THF, 0 °C to stir for 30 min. 2. Add Acetophenone. | Substituted α,β-unsaturated this compound (E/Z mixture) | 92% | mdpi.com |
| 2 | α,β-unsaturated this compound, NH4OAc | DMF-DMA, DMSO, 120 °C | Substituted Enaminonitrile | - | mdpi.com |
Synthesis of Specific Isomers and Control over Stereochemistry
The stereochemical configuration of the double bond in this compound is a critical aspect of its synthesis, as the E and Z isomers can exhibit different properties and reactivity. Consequently, significant research has focused on developing stereoselective methods to favor the formation of one isomer over the other. tandfonline.comtandfonline.com These methods range from transition-metal-catalyzed cross-coupling reactions to innovative photochemical isomerizations.
The synthesis of the (E)-isomer of this compound and related cinnamonitriles can be achieved with high stereoselectivity through several methods. One prominent route is the Heck arylation, where acrylonitrile (B1666552) is reacted with aryl iodides. tandfonline.comtandfonline.com Using a palladium catalyst like Pd(OAc)₂ with Bu₄NBr in water provides a practical and stereoselective procedure for obtaining (E)-cinnamonitriles in good yields. tandfonline.comtandfonline.comresearchgate.net
Another effective strategy involves the reduction of α-phenylsulfonylcinnamonitriles. The use of samarium(II) iodide (SmI₂) in a THF-MeOH solvent system readily reduces the precursor to yield the corresponding (E)-cinnamonitriles under mild conditions. rsc.org
A more direct synthesis for (E)-3-phenylbut-2-enenitrile involves the reaction of 3-phenylpropynenitrile with a methylcuprate reagent. thieme-connect.de The cuprate, prepared from copper(I) bromide and methylmagnesium chloride, adds the methyl group to the alkyne in a stereoselective manner to furnish the (E)-isomer. thieme-connect.de
Table 2: Selected Methods for (E)-Isomer Synthesis
| Method | Substrate | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Heck Arylation | Iodobenzene, Acrylonitrile | Pd(OAc)₂, Bu₄NBr, NaHCO₃, Water, 80–90 °C, 10 h | (E)-Cinnamonitrile | 81% | tandfonline.comtandfonline.com |
| Reduction | α-Phenylsulfonylcinnamonitriles | SmI₂/THF/MeOH | (E)-Cinnamonitriles | Good yields | rsc.org |
| Cuprate Addition | 3-Phenylpropynenitrile | 1. CuBr, MeMgCl, THF, -10°C 2. Add substrate, -50°C | (E)-3-Phenylbut-2-enenitrile | - | thieme-connect.de |
Accessing the thermodynamically less stable (Z)-isomer of this compound often requires specialized synthetic strategies. Photochemical isomerization is a particularly powerful technique for converting the readily available (E)-isomer into the desired (Z)-isomer. acs.org This contra-thermodynamic process can be catalyzed by various photocatalysts. For example, irradiation with UV light (402 nm) in the presence of a suitable catalyst can produce a Z:E ratio as high as 91:9 for this compound. acs.org Other systems, using pyrylium (B1242799) salts or phenanthrolines as organic photocatalysts under blue LED light, have also proven highly effective, yielding the (Z)-isomer in good yields (up to 78%) and high Z/E ratios. rsc.orgthieme-connect.dethieme-connect.de
Chemical methods for related structures include the desulfonylation of α-phenylsulfonylcinnamonitriles using sodium hydrotelluride (NaHTe), which stereoselectively yields (Z)-cinnamonitriles. tandfonline.comtandfonline.com Another route involves the decarboxylation of (E)-3-phenyl-2-cyanopropenoic acid, which proceeds with high stereospecificity to afford the (Z)-cinnamonitrile. google.comgoogle.com Furthermore, chelation-controlled conjugate addition-alkylation reactions have been developed to generate various trisubstituted alkenenitriles with a defined (Z)-configuration. duq.edu
Table 3: Selected Methods for (Z)-Isomer Synthesis
| Method | Substrate | Catalyst/Reagent | Conditions | Product | Yield (Z/E Ratio) | Reference |
|---|---|---|---|---|---|---|
| Photochemical Isomerization | (E)-3-Phenylbut-2-enenitrile | - | UV light (402 nm), Air | (Z)-3-Phenylbut-2-enenitrile | (91:9) | acs.org |
| Photochemical Isomerization | (E)-3-Phenylbut-2-enenitrile | Phenanthroline | Blue LED, MeCN, rt, 24 h | (Z)-3-Phenylbut-2-enenitrile | 78% (91:9) | thieme-connect.dethieme-connect.de |
| Photochemical Isomerization | (E)-3-Phenylbut-2-enenitrile | Pyrylium Salt (PC6) | Blue LED (455 nm), MeCN, rt, 16 h | (Z)-3-Phenylbut-2-enenitrile | - | rsc.org |
| Desulfonylation | α-Phenylsulfonylcinnamonitriles | NaHTe | - | (Z)-Cinnamonitriles | 78-98% | tandfonline.comtandfonline.com |
| Decarboxylation | (E)-3-Phenyl-2-cyanopropenoic acid | NaHCO₃, LiCl, H₂O | DMSO | (Z)-Cinnamonitrile | High stereospecificity | google.comgoogle.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-Phenylbut-2-enenitrile |
| (Z)-3-Phenylbut-2-enenitrile |
| 3-Cyanoquinolines |
| 2-(Azidomethyl)-3-aryl-prop-2-enenitriles |
| 1,4-Dicyanobenzene |
| Diethyl cyanomethylphosphonate |
| Acetophenone |
| Sodium hydride |
| 2-(4,5-Dihydro-4-oxathiazol-2-yl)-3-phenylbut-2-enenitrile |
| 2-(4,5-Dihydro-4-oxothiazol-2-yl)acetonitrile |
| Cinnamonitrile |
| (E)-Cinnamonitrile |
| (Z)-Cinnamonitrile |
| Benzaldehyde |
| Acetonitrile |
| Acrylonitrile |
| Iodobenzene |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tetrabutylammonium bromide (Bu₄NBr) |
| α-Phenylsulfonylcinnamonitriles |
| Samarium(II) iodide (SmI₂) |
| 3-Phenylpropynenitrile |
| Copper(I) bromide (CuBr) |
| Methylmagnesium chloride (MeMgCl) |
| Sodium hydrotelluride (NaHTe) |
| (E)-3-Phenyl-2-cyanopropenoic acid |
| (2Z)-4-Hydroxy-2-(hydroxyphenylmethyl)-3-phenylbut-2-enenitrile |
Reactivity and Chemical Transformations of 3 Phenylbut 2 Enenitrile
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a fundamental reaction for α,β-unsaturated systems. In the case of 3-phenylbut-2-enenitrile (B6260871), this reactivity allows for the introduction of nucleophiles at the β-position, leading to the formation of valuable chiral nitriles.
Chelation-Controlled Conjugate Addition with Grignard Reagents
The conjugate addition of organometallic reagents like Grignard reagents to α,β-unsaturated nitriles can be challenging. nih.gov However, the reaction can be facilitated through a chelation-controlled strategy. nih.govnih.gov This approach involves positioning a chelating group, typically a hydroxyl group, within the substrate to bind the magnesium center of the Grignard reagent. duq.eduacs.org
For this to be applied to a substrate like this compound, a hydroxyl group would need to be present, for example at the γ-position (4-hydroxy-3-phenylbut-2-enenitrile). The process is initiated by deprotonation of the hydroxyl group, often with a bulky Grignard reagent like t-BuMgCl, to form a magnesium alkoxide. nih.gov The addition of a second, different Grignard reagent triggers an intramolecular conjugate addition via a cyclic magnesium chelate. nih.govduq.edu This chelation brings the reactive centers into close proximity, harnessing the entropic advantages of an intramolecular reaction and promoting an otherwise difficult addition. duq.edu The resulting intermediate anion can then be trapped by various electrophiles, such as aldehydes or alkyl halides, in an addition-alkylation sequence to generate highly substituted alkenenitriles with stereocontrol. nih.govnih.gov
Copper Hydride Catalyzed Enantioselective Conjugate Reduction
The enantioselective conjugate reduction of α,β-unsaturated nitriles is a powerful method for synthesizing optically active nitriles, which are valuable intermediates for biologically active compounds. organic-chemistry.org Copper hydride (CuH) catalysis has proven highly effective for the asymmetric reduction of this compound. thieme-connect.comthieme-connect.de The reaction typically employs a copper(II) salt like copper(II) acetate (B1210297) as a pre-catalyst, a chiral diphosphine ligand, and a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), as the stoichiometric hydride source. thieme-connect.comthieme-connect.de
The choice of chiral ligand is crucial for achieving high enantioselectivity. thieme-connect.de For the reduction of (E)-3-phenylbut-2-enenitrile, Josiphos-type ligands have been shown to be particularly effective, providing the corresponding (R)-3-phenylbutanenitrile in excellent yields and with high enantiomeric excess (ee). organic-chemistry.orgthieme-connect.de In contrast, C2-symmetric ligands like BINAP were found to be ineffective for this specific transformation. thieme-connect.de The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature, with higher temperatures leading to faster reaction rates without a significant loss of enantioselectivity. thieme-connect.com
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (R)-(S)-Josiphos | 94 | 96 |
| (S)-BINAP | No reaction | - |
| (R)-p-Tol-BINAP | No reaction | - |
Cycloaddition and Annulation Reactions
This compound and its derivatives serve as key components in cycloaddition and annulation reactions to construct six-membered carbocyclic rings. nih.gov These transformations often proceed as domino or cascade reactions, where multiple bond-forming events occur in a single pot. rsc.org
[4+2] Benzannulation Strategies with α-Cyano-β-Methylenones
A metal-free [4+2] benzannulation strategy has been developed using derivatives of this compound, specifically α-cyano-β-methylenones like 2-benzoyl-3-phenylbut-2-enenitrile, which act as the four-carbon (C4) component. nih.govrsc.org In this reaction, the α-cyano-β-methylenone reacts with a two-carbon (C2) partner, such as an α,β-unsaturated aldehyde, to construct highly functionalized benzene (B151609) rings. nih.gov
The reaction is typically promoted by a simple base like sodium hydroxide (B78521) (NaOH) in a solvent such as chloroform. nih.govrsc.org The proposed mechanism is a domino sequence initiated by the deprotonation of the methyl group of the enenitrile by the base. nih.gov This is followed by a 1,4-addition (Michael addition) of the resulting anion to the α,β-unsaturated aldehyde. The sequence continues with an intramolecular aldol (B89426) reaction to form a six-membered ring intermediate, which then undergoes dehydration and subsequent oxidative aromatization to yield the final polysubstituted benzene product. nih.gov This method is notable for its efficiency, mild conditions, and ability to generate structurally complex benzenes from acyclic precursors. nih.govrsc.org
| α,β-Unsaturated Aldehyde | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cinnamaldehyde | NaOH | CHCl₃ | 88 |
| (E)-3-(4-Methoxyphenyl)acrylaldehyde | NaOH | CHCl₃ | 94 |
| (E)-3-(4-Chlorophenyl)acrylaldehyde | NaOH | CHCl₃ | 91 |
| (E)-3-(Furan-2-yl)acrylaldehyde | NaOH | CHCl₃ | 85 |
Organophosphine-Catalyzed Annulations and Rearrangements
Organophosphine catalysis provides a powerful tool for annulation and rearrangement reactions involving enenitrile substrates. mdpi.com Phosphines can act as nucleophilic catalysts, adding to electron-deficient systems to generate reactive zwitterionic intermediates. semanticscholar.org While direct examples with this compound are specific, related α-cyano-β-methylenones (2-acyl-3-methyl-acrylonitriles) undergo phosphine-catalyzed domino reactions. nih.govrsc.org For instance, a phosphine-catalyzed addition/cycloaddition reaction with β′-acetoxy allenoate leads to the formation of 2-oxabicyclo[3.3.1]nonanes. nih.govrsc.org
In a related transformation, a chiral phosphine (B1218219) was used to trigger a cascade [4+2] cycloaddition/semipinacol-type rearrangement between 2-(acyl)but-2-enenitriles and Morita–Baylis–Hillman (MBH) carbonates, yielding functionalized cyclohexene (B86901) derivatives with high enantioselectivity. mdpi.com These reactions highlight the ability of organophosphine catalysis to activate the enenitrile core structure toward complex annulations and rearrangements, expanding its synthetic utility. mdpi.comnih.gov
Domino Reactions Incorporating Enenitrile Moieties
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming steps occur sequentially in a single operation without isolating intermediates. nih.gov The enenitrile moiety of this compound and its derivatives is well-suited for incorporation into such sequences. nih.govrsc.org
The [4+2] benzannulation strategy discussed previously is a prime example of a domino reaction. nih.gov It combines four distinct steps—Michael addition, intramolecular aldol cyclization, dehydration, and oxidative aromatization—into one seamless, base-promoted process to build a polysubstituted benzene ring. nih.gov Similarly, organophosphine-catalyzed transformations of related enenitriles, such as the formation of cyclohexenes via a [4+2] cycloaddition/semipinacol rearrangement, are also classified as domino or cascade reactions. mdpi.com These strategies showcase how the inherent reactivity of the enenitrile functional group can be harnessed to rapidly construct complex molecular frameworks from simple, readily available starting materials. rsc.org
Reduction Reactions
Reduction reactions of this compound involve the transformation of its carbon-carbon double bond or its nitrile group. These reactions are crucial for synthesizing chiral molecules and primary amines.
Enoate reductases (EREDs), a class of flavin-dependent enzymes, are effective biocatalysts for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds like nitriles. researchgate.netnih.govsci-hub.se This process can generate up to two new chiral centers, yielding enantiomerically pure products. nih.govsci-hub.se EREDs have a broad substrate scope, including α,β-unsaturated aldehydes, ketones, carboxylic acids and their derivatives, and nitroalkenes. researchgate.netresearchgate.net
While EREDs are known to reduce a variety of activated alkenes researchgate.net, their activity towards α,β-unsaturated nitriles can be substrate-dependent. For instance, in one study, (E)-3-phenylbut-2-enenitrile was synthesized as a potential substrate for EREDs, given that similar β,β-disubstituted alkenes are often good substrates. researchgate.net However, under the specific conditions tested with the enzyme ERED-pu-0006, no conversion of (E)-3-phenylbut-2-enenitrile was observed. ucl.ac.uk This highlights that while EREDs are powerful tools for asymmetric reduction, the specific enzyme and reaction conditions are critical for successful transformation. In some cases, EREDs show a preference for reducing cyanoalkynes over the corresponding cyanoalkenes. researchgate.net
A study involving various fungal ene-reductases showed that (Z)-2-phenylbut-2-enenitrile underwent moderate transformation (20-30%) into the corresponding saturated nitrile by fungi from the Mucor genus. mycosphere.org
Copper hydride (CuH) catalysis offers a powerful method for the enantioselective conjugate reduction of α,β-unsaturated nitriles. thieme-connect.de This approach is particularly valuable for synthesizing β-chiral nitriles, which are important intermediates in organic synthesis. thieme-connect.de
In a key study, the enantioselective reduction of (E)-3-phenylbut-2-enenitrile was optimized using a catalyst system composed of copper(II) acetate and a Josiphos chiral ligand, with polymethylhydrosiloxane (PMHS) as the hydride source. thieme-connect.de This method proved highly effective, affording the corresponding chiral nitrile in good yield and with excellent enantioselectivity. thieme-connect.de The reaction can be performed at either 0 °C or room temperature, with the latter offering faster reaction rates without a significant loss of enantiomeric excess. thieme-connect.de
The choice of the chiral ligand is crucial for achieving high enantioselectivity. While Josiphos ligands were found to be highly effective, other ligands such as (S)-BINAP and (R)-p-Tol-BINAP were not successful in this reduction. thieme-connect.de The scope of this reaction extends to substrates with different alkyl substituents at the β-position, demonstrating its versatility. thieme-connect.de
Table 1: Enantioselective Reduction of (E)-3-Phenylbut-2-enenitrile with Copper Hydride Catalysis thieme-connect.de
| Catalyst System | Temperature (°C) | Enantiomeric Excess (ee) |
|---|---|---|
| Cu(OAc)₂ / Josiphos | 0 | 98% |
| Cu(OAc)₂ / Josiphos | Room Temperature | 97% |
| Cu(OAc)₂ / (S)-BINAP | - | Not effective |
Data sourced from a study on the enantioselective reduction of α,β-unsaturated nitriles via copper hydride catalysis. thieme-connect.de
The nitrile group (–C≡N) is a versatile functional group that can be reduced to a primary amine (–CH₂NH₂). simply.sciencelibretexts.orgyoutube.com This transformation is a fundamental process in organic synthesis, providing access to a wide range of amines. simply.scienceyoutube.com
Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Ni, H₂/Pd), and borane (B79455) complexes. simply.scienceyoutube.com The reduction with LiAlH₄ is a widely used and effective method. libretexts.org Catalytic hydrogenation offers an alternative that can sometimes be more economical. youtube.com
While the general reduction of nitriles to amines is well-established, the selective reduction of the nitrile group in an α,β-unsaturated nitrile like this compound, without affecting the carbon-carbon double bond, can be challenging. The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity. Some reagents, like diisopropylaminoborane, can reduce nitriles in the presence of unconjugated alkenes and alkynes. organic-chemistry.org
Isomerization Studies
Isomerization of this compound focuses on the conversion between its E and Z geometric isomers. Photocatalysis has emerged as a key technique for achieving this transformation.
Inspired by the isomerization of retinal in the mammalian visual cycle, photocatalytic methods have been developed for the E → Z isomerization of polarized alkenes, including α,β-unsaturated nitriles. nih.govresearchgate.net This process allows for the conversion of a thermodynamically more stable E-isomer to the less stable Z-isomer, a transformation that is challenging to achieve through conventional thermal methods. nih.govresearchgate.net
One successful approach employs (-)-riboflavin (vitamin B2) as an inexpensive, organic photocatalyst under UV irradiation (402 nm). nih.govacs.org In a study, (E)-3-phenylbut-2-enenitrile was quantitatively converted to a mixture of isomers with a high selectivity for the Z-isomer. acs.org This methodology demonstrates broad substrate scope and offers a versatile route to Z-configured products. nih.govacs.org
Another study utilized phenanthroline-based photocatalysts under blue light irradiation. thieme-connect.de For (Z)-3-phenylbut-2-enenitrile, this method yielded the product in 78% yield with a Z/E ratio of 91:9. thieme-connect.dethieme-connect.de Pyrylium (B1242799) salts have also been shown to act as effective photocatalysts for this isomerization. rsc.org
Table 2: Photocatalytic E → Z Isomerization of this compound acs.orgthieme-connect.de
| Photocatalyst | Light Source | Solvent | Z:E Ratio |
|---|---|---|---|
| (-)-Riboflavin | 402 nm UV | MeCN | 91:9 |
Data compiled from studies on photocatalytic isomerization. acs.orgthieme-connect.de
The selectivity of the E → Z photoisomerization is influenced by several factors, including the structure of the substrate and the nature of the photocatalyst. nih.govacs.org
For α,β-unsaturated nitriles, the presence of a substituent at the β-position (the carbon atom further from the nitrile group) significantly enhances Z-selectivity. acs.org For instance, the isomerization of cinnamonitrile (B126248) (which lacks a β-substituent) results in a lower Z:E ratio compared to this compound, which has a methyl group at the β-position. acs.org This increased selectivity is attributed to greater strain in the Z-isomer, which raises its activation barrier for the reverse (Z → E) isomerization. nih.govacs.org The polarization of the alkene, influenced by the electron-withdrawing nitrile group, is also a key factor governing selectivity. nih.govacs.org
The choice of photocatalyst and reaction conditions, such as solvent and temperature, also plays a role. acs.orgresearchgate.net For example, studies have shown that the photostationary state (the equilibrium ratio of isomers under irradiation) can be temperature-dependent, providing insights into the activation barriers of the isomerization process. acs.org The electronic properties of substituents on the phenyl ring can also modulate the Z-selectivity. acs.org
Functional Group Interconversions and Substitution Reactions
This compound possesses reactive sites, including the nitrile group and the phenyl ring, that allow for various functional group interconversions and substitution reactions. The nitrile group is a versatile precursor that can be transformed into other functionalities through reactions like reduction, hydration, hydrolysis, and nucleophilic addition. mdpi.com For instance, reduction of the nitrile can yield amines, while hydrolysis can convert it to a carboxylic acid.
Substitution reactions can occur on both the phenyl ring and the butenenitrile backbone. The phenyl group can undergo electrophilic substitution reactions, leading to a variety of derivatives. evitachem.com The specific products formed depend on the reaction conditions and the nature of the electrophile. The butenenitrile portion can also participate in substitution reactions, further expanding the range of possible derivatives. evitachem.com
Research has shown that related compounds, such as 4-oxo-4-phenylbut-2-enenitrile (B14710851), undergo various chemical transformations. These include oxidation and reduction reactions, where the nitrile group can be converted to an amine or other functional groups. evitachem.com Both the phenyl and nitrile groups in these types of compounds are capable of participating in substitution reactions, highlighting their versatility as building blocks in organic synthesis. evitachem.com
Reactions as a Building Block in Complex Molecule Synthesis
The unique chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polyfunctionalized benzenes.
This compound and its derivatives are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com For example, it can be used to prepare enaminonitriles, which are highly reactive and versatile intermediates for synthesizing novel heterocyclic structures. mdpi.com
One notable application is the synthesis of 1,2,4-triazolo[1,5-a]pyridines. A catalyst-free and environmentally friendly method has been developed for this synthesis under microwave conditions. mdpi.com This tandem reaction involves the use of enaminonitriles derived from this compound and benzohydrazides. mdpi.com The process demonstrates a broad substrate scope and good functional group tolerance, yielding products in good to excellent yields. mdpi.com
The reaction of 2-methylquinoline (B7769805) with 3-phenylprop-2-ynenitrile, a related compound, in the presence of water and potassium hydroxide, results in the formation of complex heterocyclic structures. This reaction leads to the double functionalization of the quinoline (B57606) molecule at the nitrogen atom and the methyl group, forming (2E,4E)-4-{1-[(Z)-2-cyano-1-phenylethenyl]quinolin-2(1H)-ylidene}-3-phenylbut-2-enenitrile with high stereoselectivity. bakhtiniada.ru
Derivatives such as 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile have also been utilized as intermediates in the synthesis of fused heterocyclic derivatives with potential anti-tumor activities. researchgate.net
This compound derivatives serve as precursors for constructing polyfunctionalized benzene rings through benzannulation reactions. nih.govresearchgate.net These reactions provide an efficient alternative to traditional aromatic substitution methods for creating highly substituted benzene skeletons. nih.govrsc.org
An efficient [4+2] benzannulation of α-cyano-β-methylenones (derivatives of this compound) and α,β-unsaturated aldehydes has been achieved under metal-free conditions. nih.govrsc.org This method selectively produces a wide range of polyfunctional benzenes in high yields (up to 94%). nih.govrsc.org The reaction of 2-benzoyl-3-phenylbut-2-enenitrile with cinnamaldehyde, for example, in the presence of a base like sodium hydroxide, leads to a novel polyfunctionalized benzene. nih.govrsc.org The practicality of this method has been demonstrated on a gram scale, yielding the desired product in 88% yield. rsc.org
The resulting polyfunctionalized benzenes can be further modified. For instance, a formyl group can be reduced to a benzyl (B1604629) alcohol, and Suzuki coupling reactions can be performed to introduce additional phenyl groups. rsc.orgrsc.org Control experiments have indicated that oxygen plays a crucial role in the oxidation process of this reaction. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Base | Solvent | Yield of Polyfunctionalized Benzene | Reference |
| 2-Benzoyl-3-phenylbut-2-enenitrile | Cinnamaldehyde | NaOH | CHCl₃ | 78% | nih.govrsc.org |
| 2-Benzoyl-3-phenylbut-2-enenitrile | Various α,β-unsaturated aldehydes | NaOH | CHCl₃ | 82-92% | rsc.org |
| 2-Benzoyl-3-phenylbut-2-enenitrile (4.0 mmol scale) | Cinnamaldehyde | NaOH | CHCl₃ | 88% | rsc.org |
Enaminonitriles are important synthetic intermediates, and this compound is a key starting material for their preparation. mdpi.com The synthesis of enaminonitriles from this compound typically involves a two-step process. mdpi.com
The first step is often a Horner-Wadsworth-Emmons (HWE) reaction. For instance, acetophenone (B1666503) can be reacted with diethyl cyanomethylphosphonate in the presence of a strong base like sodium hydride to produce this compound as an E/Z mixture in high yield. mdpi.com
In the second step, the resulting α,β-unsaturated this compound is reacted with an amine source, such as ammonium (B1175870) acetate, and a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com This reaction is typically carried out at an elevated temperature to yield the corresponding enaminonitrile. mdpi.com For example, the reaction of this compound with ammonium acetate and DMF-DMA at 120 °C produces (4E)-5-(dimethylamino)-3-phenylpenta-2,4-dienenitrile in 86% yield. mdpi.com These enaminonitriles are then used in subsequent reactions to build more complex molecules, such as the 1,2,4-triazolo[1,5-a]pyridines mentioned earlier. mdpi.com
| Starting Material | Reagents | Product | Yield | Reference |
| Acetophenone | 1. NaH, Diethyl cyanomethylphosphonate 2. Acetophenone | This compound (E/Z mixture) | 92% | mdpi.com |
| This compound | NH₄OAc, DMF-DMA, DMSO | (4E)-5-(Dimethylamino)-3-phenylpenta-2,4-dienenitrile | 86% | mdpi.com |
Mechanistic Investigations of 3 Phenylbut 2 Enenitrile Reactions
Detailed Reaction Mechanisms for Catalytic Transformations
Catalysis offers powerful tools for the selective transformation of functional groups. In the case of 3-Phenylbut-2-enenitrile (B6260871), various metal-based and organocatalytic systems have been explored to understand its reactivity.
Iron-Catalyzed Chemoselective Processes
Iron catalysis is an attractive option in organic synthesis due to iron's low cost and low toxicity. mdpi-res.com Iron-catalyzed reactions involving α,β-unsaturated nitriles often proceed through pathways that activate C-H bonds or involve carbene intermediates. nih.govnih.gov In processes related to this compound, such as the blue-light-induced α-alkylation of arylacetonitriles, a proposed mechanism involves the photocatalyst initiating the reaction. rsc.org While not directly studying this compound, these related transformations suggest a pathway where an iron complex, activated by light, facilitates the formation of a radical intermediate from the nitrile substrate. This radical can then engage with other reactants, such as alcohols, to form new carbon-carbon bonds. rsc.org The chemoselectivity of these reactions is dictated by the specific iron catalyst and reaction conditions employed.
Palladium-Catalyzed Hydrazone Transformations
Palladium catalysis is renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Transformations involving α,β-unsaturated nitriles like this compound often leverage their nature as Michael acceptors. In palladium-catalyzed multi-component reactions, such as those involving N-tosylhydrazones, a general mechanism begins with the formation of a palladium carbene species from the hydrazone. rsc.org This intermediate can then react with an activated alkene. For a substrate like this compound, this would involve the migratory insertion of the palladium carbene into the alkene's π-system. This step is often followed by further reactions, such as coupling with an aryl halide in a Heck-type process, leading to the efficient construction of complex molecular scaffolds. rsc.org
Copper Hydride Catalysis Mechanisms in Asymmetric Reduction
A significant challenge in the reduction of substrates like this compound is the potential deactivation of the conjugated system by the interaction of a lone pair of electrons from a β-heteroatom. nih.gov However, for many α,β-unsaturated esters and nitriles, this method provides high yields and excellent enantioselectivity. nih.gov Despite its potential, the direct bioreduction of (E)-3-phenylbut-2-enenitrile using enoate reductases has been reported to show no conversion, indicating that specific catalyst systems are highly substrate-dependent. researchgate.net
Organophosphine Catalysis Mechanisms
Organophosphine catalysis provides a metal-free alternative for activating α,β-unsaturated compounds. The general mechanism for phosphine-catalyzed reactions with electron-deficient olefins, such as this compound, begins with the nucleophilic addition of the phosphine (B1218219) to the β-carbon of the nitrile. nih.gov This creates a resonance-stabilized zwitterionic intermediate, specifically a phosphonium (B103445) enolate. nih.gov This intermediate can then act as a nucleophile. For instance, in a [3+2] annulation reaction with another electrophile (like an allene (B1206475) or imine), the α- or γ-carbon of the enolate intermediate attacks the electrophile. nih.gov This is followed by intramolecular cyclization and subsequent elimination of the phosphine catalyst to yield the final product and regenerate the catalyst for the next cycle. nih.gov
Mechanistic Dichotomy in Photochemical Isomerization
Photochemical isomerization allows for the conversion between geometric isomers using light. For this compound, the E → Z isomerization has been studied in detail, revealing a fascinating mechanistic complexity.
The photocatalytic isomerization of (E)-3-phenylbut-2-enenitrile to its (Z)-isomer can be achieved with high selectivity using an organic photosensitizer like riboflavin (B1680620), inspired by the natural visual cycle. acs.org Investigations into this process have revealed a mechanistic dichotomy, meaning that two distinct pathways can operate. acs.org The selectivity of the reaction is influenced by the substitution pattern on the alkene. acs.org For instance, introducing a methyl group at the β-position (as in this compound) leads to a Z:E ratio of 91:9. acs.org
| Substrate | R² Group | Catalyst (5 mol%) | Time (h) | Z:E Ratio |
| (E)-cinnamonitrile | H | (-)-Riboflavin | 12 | 68:32 |
| (E)-3-phenylbut-2-enenitrile | Me | (-)-Riboflavin | 12 | 91:9 |
| (E)-3-phenylpent-2-enenitrile | Et | (-)-Riboflavin | 12 | 97:3 |
| Table based on data for photocatalytic isomerization of polarized alkenes. acs.org |
Singlet Energy Transfer Pathways
The prevailing mechanism for the isomerization of this compound involves a singlet energy transfer pathway. acs.org The process is initiated by the photoexcitation of the sensitizer (B1316253) (e.g., riboflavin) to its first excited singlet state. acs.org This excited sensitizer then transfers its energy to the ground-state (E)-alkene through a collisional interaction, possibly via an exciplex. acs.org This generates the alkene in its singlet excited state. acs.org
Interestingly, the involvement of a triplet pathway was also investigated. Triplet pathways are often sensitive to the presence of oxygen, which is an efficient triplet quencher. acs.org However, experiments showed that the selectivity of the isomerization of this compound was independent of the oxygen concentration, although the reaction rate was significantly inhibited by oxygen. acs.org This observation strongly supports the idea that the productive isomerization primarily occurs through a singlet energy transfer mechanism, while the triplet state may be involved in non-productive quenching processes. acs.orgnih.gov This distinction between singlet and triplet pathways highlights the nuanced energetic landscape governing the photochemical behavior of this compound. acs.org
Role of Intermediates and Excited States
The reactions of this compound, particularly its photoisomerization, involve complex pathways dictated by the formation of transient intermediates and excited states. acs.org Mechanistic studies, such as the photocatalytic E → Z isomerization, reveal the critical roles these species play. The process is often initiated by the direct excitation of a photosensitizer, like (–)-riboflavin, to its first excited singlet state (S₁). acs.org From this state, there are two conceivable activation pathways. acs.org
The first pathway involves singlet energy transfer from the photosensitizer to the ground-state this compound, generating the alkene's singlet excited state. acs.org This is followed by efficient intersystem crossing (ISC) to the triplet state, a process facilitated by spin-orbit coupling with the non-bonding orbitals of the nitrile group. acs.org The second pathway suggests that the photosensitizer's initially formed singlet state can undergo intersystem crossing to its corresponding triplet state, which then acts as the energy transfer agent. acs.orgnih.gov
Regardless of the initial energy transfer mechanism, the reaction proceeds through the formation of an excited alkene. This excited species relaxes to a twisted intermediate, which is a key step in the isomerization process. acs.org The deactivation of this twisted intermediate leads to a statistical formation of the ground state E- and Z-configured alkenes. acs.org The final photostationary state, or the E/Z ratio, is determined by the relative rates of the forward (E → Z) and reverse (Z → E) isomerization processes. acs.org
In some reactions, intermediates can be ionic in nature. While sigmatropic rearrangements are common for similar allylic compounds, studies have shown that under certain conditions, such as in highly polar media, an ionic pathway can compete or dominate. nih.gov This alternative pathway involves the formation of a stabilized allylic cation and an azide (B81097) ion, for example, which then recombine to form the product. nih.gov The involvement of radical intermediates has also been proposed in other transformations, where electron transfer at an electrode surface generates a radical-ion that undergoes subsequent chemical reactions. researchgate.net
Stereochemical Control and Origins of Selectivity in Asymmetric Reactions
Achieving stereochemical control in reactions involving this compound and related α,β-unsaturated nitriles is a significant objective in asymmetric synthesis. The origin of selectivity, whether enantioselectivity or diastereoselectivity, is highly dependent on the reaction type and the catalytic system employed. rsc.orgchemrxiv.org In asymmetric catalysis, slight variations in the steric, electronic, and geometric properties of chiral ligands or catalysts can lead to dramatic changes in the enantioselectivity of the products. chemrxiv.org The development of catalyzed reactions, such as the decarboxylative allylation of ketone enolates, has shown that high enantioselectivity (typically >90% ee) can be achieved through the use of appropriate palladium catalysts and chiral ligands like the Trost ligand. ku.edu
The stereochemical outcome can also be probed to understand reaction mechanisms. For instance, in a decarboxylative coupling reaction, using an enantiomerically enriched starting material derived from (R)-phenylglycine resulted in a racemic product, indicating the involvement of an achiral intermediate during the catalytic cycle. ku.edu This highlights that the source of chirality must be the catalyst system to induce selectivity.
In biocatalysis, the precise three-dimensional structure of an enzyme's active site is the primary determinant of stereochemical control. libretexts.org The enzyme-substrate complex forms when the substrate binds to the active site, creating an optimal chemical environment for the reaction. libretexts.org Research into the bioreduction of α,β-unsaturated nitriles using enoate reductases (EREDs) demonstrates this principle. researchgate.net
Studies on the ERED-catalyzed reduction of cyanoalkynes to the corresponding (Z)-alkenes suggest that the specific orientation of the substrate within the active site is crucial for selectivity. ucl.ac.uk The linear geometry of an alkyne moiety is thought to be accommodated differently in the enzyme's active center compared to the resulting (Z)-cyanoalkene. researchgate.netucl.ac.uk This difference in binding and orientation can explain the high selectivity observed and why the product alkene is often not further reduced by the enzyme under the same conditions. researchgate.netucl.ac.uk The "induced fit" model further refines this understanding, proposing that the interaction between the enzyme and substrate causes dynamic conformational changes in both, creating an ideal arrangement that maximizes the enzyme's catalytic ability and stereochemical outcome. libretexts.org However, not all substrates are readily accepted; for example, (E)-3-phenylbut-2-enenitrile showed no conversion in one study using a specific ERED, indicating that even small structural differences can prevent effective binding in the active site. researchgate.netucl.ac.uk
In metal-catalyzed asymmetric reactions, chiral ligands are the main source of stereochemical induction, transferring their chiral information to the product during the catalytic cycle. mdpi.com The design and selection of ligands are therefore paramount for achieving high enantioselectivity. chemrxiv.org The effectiveness of a ligand is tied to its steric and electronic properties, which influence the geometry and stability of the transition state. chemrxiv.org
For example, in the enantioselective decarboxylative allylation of fluorinated ketone enolates, a catalytic system using Pd(0) with either the PHOX or Quinap ligand has been developed to produce α-fluoro ketones with enantiomeric excesses typically between 80% and 90%. ku.edu Similarly, the development of siloxane-substituted oxazoline (B21484) ferrocene (B1249389) ligands has shown promise in Cu(I)-catalyzed enantioselective [3+2] 1,3-dipolar cycloadditions. mdpi.com The unique properties of these ligands can facilitate catalyst recyclability while maintaining high conversion and enantioselectivity over multiple runs. mdpi.com
The profound impact of the ligand is evident when screening different ligand skeletons for a specific reaction. In a synergistic Cu/Pd catalyzed allylboration, monodentate phosphoramidite (B1245037) ligands and standard biphenyl-based bisphosphine ligands failed to produce the desired branched product, whereas a non-C2 symmetric ligand was successful in generating products with excellent regio- and enantioselectivity. nih.gov This demonstrates that the ligand's structure dictates not only the enantioselectivity but also the regiochemical outcome of the reaction.
Table 1: Effect of Chiral Ligands on Catalyst Recycling in Asymmetric 1,3-Dipolar Cycloaddition mdpi.com
| Run | Conversion (%) | exo-ee (%) |
| 1 | 99 | 95 |
| 2 | 99 | 95 |
| 3 | 98 | 94 |
| 4 | 96 | 94 |
| Table showing the recyclability of a chiral complex catalyst, maintaining high conversion and enantioselectivity over four consecutive runs. mdpi.com |
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for elucidating reaction mechanisms, determining the influence of various components on reaction speed, and understanding the origins of selectivity. acs.orgnih.gov For the photocatalytic E → Z isomerization of this compound, kinetic analysis reveals important mechanistic details. For example, the rigorous exclusion of oxygen was found to result in the near-quantitative formation of the Z-isomer in just 2 hours. acs.org In contrast, an oxygen-saturated solution significantly inhibited the isomerization, with only about 50% conversion observed in the same timeframe. acs.org This strong oxygen effect suggests the involvement of a triplet excited state, as oxygen is a highly efficient triplet quencher. acs.org
Further kinetic analysis through methods like an Eyring analysis can provide insight into the activation parameters of the excited state rotational processes, which helps to understand the origins of selectivity. acs.org By studying the reaction at different temperatures, it was observed that the photostationary state composition for some alkenes was enriched with the Z-isomer at higher temperatures, suggesting an activation barrier for the E → Z transition. acs.org
In other systems, kinetic analysis helps to determine rate orders. For instance, in a carbonyl-olefin metathesis reaction catalyzed by FeCl₃, analysis of the initial reaction rates at different catalyst concentrations confirmed that the reaction is approximately second-order with respect to the FeCl₃ catalyst. umich.edu For the rearrangement of allylic azides, a kinetic analysis of the E to Z isomerization of a related compound at 75 °C yielded an observed rate constant (k₁ + k₋₁) of 7.2 × 10⁻⁴ s⁻¹, allowing for a quantitative understanding of the dynamic equilibrium process. nih.gov
Table 2: Kinetic Data for the Isomerization of this compound (2) under Different Atmospheres acs.org
| Entry | Atmosphere | Time (h) | Conversion (%) | Z:E Ratio |
| 1 | Argon | 2 | >98 | 91:9 |
| 2 | Air | 2 | ~70 | 91:9 |
| 3 | Oxygen | 2 | ~50 | 91:9 |
| Standard reaction conditions: 0.1 mmol of substrate E-2, 5 mol % (–)-riboflavin catalyst in MeCN, irradiated with UV light (402 nm) at ambient temperature. acs.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods Applied to 3-Phenylbut-2-enenitrile (B6260871)
Quantum chemical methods use the principles of quantum mechanics to model molecules and their interactions. These methods are fundamental to computing the electronic structure, geometry, and energetic properties of a compound. Although specific applications of these methods to this compound are not readily found in published research, they represent the standard for detailed molecular analysis.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational cost. The B3LYP/6-31G** level of theory is a common choice for such calculations:
B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
6-31G** is a Pople-style basis set that describes the spatial distribution of electrons. The (d,p) or ** designation indicates the addition of polarization functions to both heavy atoms and hydrogen atoms, allowing for a more accurate description of chemical bonding.
If applied to this compound, DFT calculations at this level could determine key properties such as:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Data Obtainable from DFT Calculations for a Molecule like this compound (Note: The following data is hypothetical and serves only to illustrate the output of a DFT calculation, as specific published data for this compound is unavailable.)
| Property | Example Value | Description |
| Total Energy | -478.9 Hartree | The total electronic energy of the molecule in its optimized state. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical stability; a larger gap suggests higher stability. |
| Dipole Moment | 3.8 Debye | A measure of the overall polarity of the molecule. |
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction. For this compound, this could involve studying:
Addition Reactions: Analyzing the mechanism of electrophilic or nucleophilic additions across the carbon-carbon double bond or at the nitrile group.
Cycloadditions: Investigating its participation as a dienophile or dipolarophile in cycloaddition reactions.
Isomerization: Calculating the energy barrier for E/Z isomerization around the double bond.
These studies provide insights into reaction kinetics and selectivity, helping to explain why certain products are formed over others. However, specific computational analyses of reaction mechanisms involving this compound are not documented in the scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader set of techniques used to represent and simulate molecular behavior. While quantum methods focus on electronic structure, molecular dynamics (MD) simulations use classical mechanics to study the physical movements of atoms and molecules over time.
An MD simulation of this compound would involve:
Assigning a force field (a set of parameters describing the potential energy of the system).
Simulating the movement of the molecule in a defined environment (e.g., in a solvent like water or ethanol) at a specific temperature and pressure.
Analyzing the resulting trajectory to understand conformational changes, interactions with solvent molecules, and other dynamic properties.
Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, but no specific MD studies on this compound have been published.
Prediction of Reactivity and Stereochemical Outcomes
Computational methods can predict where and how a molecule is likely to react. For this compound, this would involve analyzing:
Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the nitrile nitrogen would be an electron-rich site, while the carbon atoms of the C=C double bond would have varying electron densities.
Frontier Molecular Orbitals (FMO): The shapes and energies of the HOMO and LUMO (see section 5.1.1) are key to predicting reactivity in pericyclic reactions and interactions with other reagents.
Stereochemistry: By calculating the energies of different transition states leading to various stereoisomers, computational models can predict the stereochemical outcome of a reaction (e.g., which enantiomer or diastereomer is likely to be the major product).
While these predictive tools are powerful, their specific application to forecast the reactivity and stereochemistry of this compound has not been detailed in available research.
Electronic Structure and Bonding Analysis
A deeper analysis of the electronic structure provides a quantitative description of the chemical bonds within a molecule. Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to study:
Bond Orders: Quantifying the double or triple bond character between atoms.
Atomic Charges: Determining the charge distribution across the molecule.
Hyperconjugation and Delocalization: Analyzing the delocalization of electrons from the phenyl ring across the conjugated system of the double bond and the nitrile group. This is crucial for understanding the molecule's stability and reactivity.
This level of detailed bonding analysis for this compound is not present in the current body of scientific literature.
Research on Derivatives and Analogues of 3 Phenylbut 2 Enenitrile
Substituted Phenylbut-2-enenitriles
Substitution on the core structure of 3-phenylbut-2-enenitrile (B6260871) leads to a class of compounds with tailored properties. Modifications can be targeted at the phenyl ring or the aliphatic chain, allowing for fine-tuning of the molecule's characteristics for specific applications in synthesis and materials science.
3-Methyl-2-phenylbut-2-enenitrile is a methylated derivative where a methyl group replaces a hydrogen atom on the butene chain. nih.gov This substitution significantly alters the molecule's steric and electronic profile. The synthesis of its parent acid, 3-Methyl-2-phenylbut-2-enoic acid, can be achieved through the condensation of acetophenone (B1666503) with isobutyraldehyde, followed by oxidation. 3-Methyl-2-phenylbut-2-enenitrile itself has been studied for its chemical and physical properties. nih.govchemeo.com It is recognized as an impurity in certain chemical syntheses and has been characterized using various analytical techniques. nih.govnist.gov
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-methyl-2-phenylbut-2-enenitrile | nih.gov |
| Molecular Formula | C11H11N | nih.govnist.gov |
| Molecular Weight | 157.21 g/mol | nih.gov |
| CAS Number | 18670-23-0 | chemeo.comnist.gov |
The introduction of halogen atoms, such as chlorine, onto the phenyl ring creates halogenated analogues with distinct electronic properties. The synthesis of such compounds often involves using halogen-substituted starting materials. For example, the synthesis of related thiazole-containing structures utilizes 4-chlorobenzaldehyde, which reacts with an intermediate in the presence of a base to form the final chlorophenyl-containing product. The chlorine atom, being electron-withdrawing, can influence the reactivity of the entire molecule. More complex analogues like (E)-2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile have also been synthesized and characterized. nih.gov Computational studies on related chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been performed to understand their geometrical structure and electronic properties using methods like Density Functional Theory (DFT). materialsciencejournal.org
| Compound Name | Molecular Formula | Key Features | Source |
|---|---|---|---|
| (E)-2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile | C15H10ClNO2S | Contains a chlorophenyl group and a phenylsulfonyl group. | nih.gov |
| (2E)-3-(4-Chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile | Not specified | A complex derivative featuring a 4-chlorophenyl group attached to a thiazole-containing prop-2-enenitrile backbone. |
Amino-substituted derivatives represent another important class of modified 3-phenylbut-2-enenitriles. (E)-3-(Methylamino)-2-phenylbut-2-enenitrile has been identified as a characteristic impurity in the synthesis of methamphetamine from the precursor α-phenylacetoacetonitrile (APAAN). nih.gov Its presence is confirmed through analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The formation of this enamine derivative is a result of reactions involving methylamine (B109427) under specific synthesis conditions. nih.gov Similarly, the related ester, methyl 3-(methylamino)-2-phenylbut-2-enoate, has been detected as an impurity when methyl α-acetylphenylacetate (MAPA) is used as the precursor in methamphetamine synthesis. colab.ws The synthesis of more complex structures containing a methylamino group, such as certain pyrano[4,3-b]pyran-5-ones, has been achieved through multicomponent reactions. sciensage.info
Structurally Related Cyanoalkenes and Cyanobutenes
The chemistry of this compound is part of the broader field of cyanoalkenes and cyanobutenes, which are valuable intermediates in organic synthesis. For instance, 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile is a reactive intermediate used in the synthesis of various heterocyclic compounds. researchgate.net It can undergo Knoevenagel condensation and subsequently react with reagents like aromatic aldehydes, cyanomethylene compounds, and elemental sulfur to create complex molecules such as pyrano[2,3-d]thiazole derivatives. researchgate.net Another area of research involves selenium-containing analogues, such as (E)-2,2-dimethyl-4-phenyl-4-(phenylselanyl)but-3-enenitrile, which have been synthesized and characterized in detail using NMR, IR, and high-resolution mass spectrometry (HRMS). rsc.org These compounds demonstrate the versatility of the cyanobutene scaffold in incorporating different heteroatoms and functional groups. rsc.org
Synthesis and Characterization of Related Compounds in Complex Architectures
The fundamental structure of phenylbutenenitrile is a building block for more complex molecular architectures with significant applications in various fields of chemical research.
4-Oxo-4-phenylbut-2-enenitrile (B14710851) (also known as (3E)-2-oxo-4-phenylbut-3-enenitrile) is an organic compound featuring a ketone, a phenyl group, and a nitrile functional group within a conjugated system. evitachem.comcymitquimica.com Its chemical formula is C10H7NO. evitachem.com The synthesis of this compound can involve the reaction between benzaldehyde (B42025) and malononitrile (B47326). evitachem.com
The reactivity of 4-oxo-4-phenylbut-2-enenitrile is defined by its functional groups. evitachem.com It can undergo various chemical transformations:
Reduction: The nitrile group can be reduced to an amine. evitachem.com
Substitution Reactions: The phenyl ring and the nitrile group can participate in substitution reactions to yield a variety of derivatives. evitachem.com
This compound serves as a key intermediate for synthesizing heterocyclic compounds and other complex organic molecules. evitachem.com Notably, it has been investigated for its potential as an antibacterial agent due to its ability to inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an enzyme essential for bacterial menaquinone biosynthesis. evitachem.com
Isomeric and Positional Variations (e.g., 3-phenylbut-3-enenitrile)
The isomers of this compound, which include geometric (E/Z) and positional isomers, exhibit distinct chemical properties and reactivity. The parent compound is typically found as the (E)-isomer, which is thermodynamically more stable.
Geometric Isomers: (Z)-3-Phenylbut-2-enenitrile
The less stable (Z)-isomer of this compound can be synthesized from the (E)-isomer through photocatalytic E→Z isomerization. thieme-connect.deresearchgate.net This process can be achieved by irradiating a solution of the (E)-isomer in the presence of a suitable photocatalyst. For example, using certain phenanthroline-based catalysts, (E)-3-phenylbut-2-enenitrile can be converted to its (Z)-isomer in good yield (e.g., 78%). thieme-connect.deresearchgate.net The successful isomerization highlights a method for accessing the sterically more constrained isomer, which may be useful for specific synthetic applications. The structure of the (Z)-isomer is confirmed through spectroscopic methods like ¹H NMR. thieme-connect.de
Positional Isomers: 3-Phenylbut-3-enenitrile
3-Phenylbut-3-enenitrile is a positional isomer where the double bond is in a terminal position, unconjugated with the nitrile group. This structural difference significantly alters its reactivity compared to the conjugated this compound. While it is a known compound, detailed studies on its synthesis and reactivity are less common than for its conjugated counterpart. Its synthesis can be approached through methods distinct from those used for the conjugated system, potentially involving elimination reactions or palladium-catalyzed cross-coupling reactions.
Another related positional isomer is 4-phenylbut-3-enenitrile. The synthesis of its derivatives has been described through nickel-catalyzed hydrocyanation of allenes. For instance, (E)-2-substituted-4-phenylbut-3-enenitriles can be prepared from the reaction of corresponding allenes with acetone (B3395972) cyanohydrin in the presence of a nickel catalyst system. rsc.org The synthesis of related structures, such as 4-phenylbut-3-enoic acid, has been achieved via the palladium-catalyzed carbonylation of cinnamyl alcohol, indicating potential synthetic routes to the corresponding nitrile. unipr.it
Advanced Research Applications of 3 Phenylbut 2 Enenitrile in Material Science and Organic Synthesis
Role as a Versatile Synthetic Building Block in Organic Synthesis
3-Phenylbut-2-enenitrile (B6260871) serves as a versatile precursor in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and functional materials. The conjugated nitrile group and the double bond provide multiple reactive sites for various chemical transformations.
One of the key reactions utilizing α,β-unsaturated nitriles like this compound is the Gewald reaction , a one-pot synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgmdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. wikipedia.org The α,β-unsaturated nitrile can be prepared in a separate step via a Knoevenagel-Cope condensation and then reacted with sulfur to form the thiophene (B33073) ring. arkat-usa.org The resulting 2-aminothiophenes are valuable intermediates for the synthesis of dyes, agrochemicals, and pharmaceuticals.
Furthermore, the activated double bond in this compound makes it an excellent participant in Michael addition reactions . Nucleophiles such as stabilized carbanions (e.g., from malonates or β-ketoesters) can add to the β-position of the double bond, leading to the formation of new carbon-carbon bonds and more complex molecular structures. This reactivity is fundamental to the construction of various acyclic and cyclic compounds.
The nitrile and alkene functionalities also allow for the construction of other important heterocyclic systems, such as pyrimidines and pyridines . While direct synthesis from this compound might not always be the primary route, the general strategies for synthesizing these heterocycles often involve precursors with similar α,β-unsaturated nitrile motifs. For instance, pyrimidines can be synthesized through the condensation of amidines with α,β-unsaturated ketones or nitriles. mdpi.comresearchgate.netrsc.org Similarly, various synthetic approaches to pyridines utilize precursors that can be derived from or are analogous to this compound. ijpsonline.comnih.govijnrd.org
| Reaction Type | Reactants | Product Class | Significance |
|---|---|---|---|
| Gewald Reaction | α,β-Unsaturated nitrile, Elemental Sulfur, Base | 2-Aminothiophenes | Access to highly substituted thiophenes for pharmaceuticals and materials. arkat-usa.orgmdpi.comwikipedia.org |
| Michael Addition | α,β-Unsaturated nitrile, Nucleophile (e.g., enolates) | Functionalized nitriles | Formation of new C-C bonds for building molecular complexity. |
| Heterocycle Synthesis | α,β-Unsaturated nitrile derivatives, Amidines/Ammonia sources | Pyrimidines, Pyridines | Core structures for numerous bioactive compounds. mdpi.comijpsonline.com |
Potential in Development of New Polymeric Materials
The presence of a vinyl group in this compound suggests its potential as a monomer for polymerization reactions, opening avenues for the development of new polymeric materials with unique properties. The phenyl and nitrile substituents can impart specific characteristics such as thermal stability, refractive index, and polarity to the resulting polymer.
Polymers derived from vinyl nitriles, such as polyacrylonitrile, are known for their distinct properties and applications. The nitrile groups in these polymers can be chemically modified to introduce other functionalities, thereby tuning the material's properties. researchgate.net For instance, the nitrile groups can undergo hydrolysis, reduction, or cycloaddition reactions. researchgate.net
The polymerization of monomers with phenyl and cyano groups, like styrene (B11656) and acrylonitrile (B1666552), is well-established and leads to commercially important copolymers such as Styrene-Acrylonitrile (SAN) resin. The incorporation of a monomer like this compound could lead to copolymers with tailored properties. Depending on the polymerization method (e.g., radical, anionic, or cationic), the reactivity of the monomer and the microstructure of the resulting polymer can be controlled.
Anionic chain-growth polymerization is a suitable method for monomers with anion-stabilizing substituents like phenyl and cyano groups. ijpsonline.com
Cationic chain-growth polymerization can be initiated for monomers with cation-stabilizing groups, such as a phenyl group. semanticscholar.orgresearchgate.net
Copolymerization with other monomers can be used to create materials with a combination of properties. The monomer sequence in the polymer chain, whether random or blocky, can significantly affect the final properties of the material. nih.gov
Research in this area would involve investigating the polymerization behavior of this compound and the characterization of the resulting homopolymers and copolymers.
| Polymerization Type | Initiator Type | Key Monomer Features | Potential Polymer Properties |
|---|---|---|---|
| Anionic Polymerization | Nucleophilic (e.g., n-butyllithium) | Anion-stabilizing phenyl and cyano groups. ijpsonline.com | Potentially high crystallinity and defined stereochemistry. ijpsonline.com |
| Cationic Polymerization | Acidic (e.g., Lewis acids) | Cation-stabilizing phenyl group. researchgate.net | Linear, unbranched polymers at low temperatures. ijpsonline.com |
| Copolymerization | Varies (radical, ionic) | Compatibility with other vinyl monomers. | Tunable thermal, mechanical, and optical properties. nih.gov |
Application in Dyes and Optical Materials Research
The chromophoric properties of molecules containing conjugated π-systems, such as that in this compound, make them interesting candidates for research in dyes and optical materials. The phenyl group acts as an electron-donating or -accepting moiety depending on other substituents, and the nitrile group is a well-known electron-withdrawing group. This donor-π-acceptor (D-π-A) type structure is a common motif in organic dyes and materials for nonlinear optics.
The synthesis of azo disperse dyes , a major class of commercial colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich component. mdpi.comnih.gov While this compound itself is not a direct precursor, its derivatives, particularly those containing an amino group on the phenyl ring, could serve as coupling components or diazo components in the synthesis of novel azo dyes. The resulting dyes could exhibit interesting color properties and good fastness on synthetic fibers like polyester. sapub.org
In the field of nonlinear optical (NLO) materials , molecules with large hyperpolarizabilities are sought after for applications in optical communications and data storage. The D-π-A architecture is a key design principle for such molecules. The synthesis of chromophores based on a this compound scaffold, with appropriate donor and acceptor groups, could lead to new materials with significant NLO properties. Multicomponent reactions are a powerful tool for the synthesis of such functional π-systems. nih.gov
| Application Area | Key Molecular Feature | Synthetic Approach | Potential Outcome |
|---|---|---|---|
| Azo Disperse Dyes | Aromatic amine and nitrile functionalities (in derivatives). | Diazotization and coupling reactions. mdpi.com | Novel colorants for synthetic fabrics with good fastness properties. sapub.org |
| Nonlinear Optical Materials | Donor-π-Acceptor (D-π-A) structure. | Synthesis of chromophores via multicomponent reactions. nih.gov | Materials with high second-order nonlinear optical response. |
| Fluorescent Probes | Conjugated π-system. | Functionalization to enhance fluorescence properties. | Sensors and imaging agents for biological and material science. |
Exploration in New Chemical Processes
The reactivity of this compound makes it a valuable substrate for the exploration of new chemical processes and synthetic methodologies. The development of novel catalytic systems and reaction conditions can unlock new transformations of this versatile molecule.
Catalytic hydrogenation of the carbon-carbon double bond and/or the nitrile group can lead to a variety of valuable products. For instance, the selective hydrogenation of the double bond would yield 3-phenylbutanenitrile, while the reduction of the nitrile group would produce the corresponding primary amine. The selective hydrogenation of nitriles to primary amines is an important industrial process, and research into efficient and selective catalysts is ongoing. The hydrogenation of a related compound, 3-phenylpropionitrile, has been studied using a palladium on carbon catalyst.
The development of tandem or cascade reactions involving this compound could provide efficient pathways to complex molecules from simple starting materials. For example, a Michael addition followed by an intramolecular cyclization could be designed to construct heterocyclic scaffolds in a single step.
Furthermore, the use of this compound in multicomponent reactions (MCRs) , where three or more reactants combine in a one-pot reaction to form a product that contains portions of all the reactants, is a promising area of research. MCRs are highly atom-economical and can be used to rapidly generate libraries of complex molecules for screening in drug discovery and materials science.
Investigation of Biological Activity as Molecular Probes (without clinical/dosage information)
The structural features of this compound and its derivatives make them interesting candidates for investigation as molecular probes to study biological systems. A molecular probe is a small molecule that can be used to study biological processes, often by interacting with a specific target such as an enzyme or receptor. nih.govnih.gov
Inhibition of Specific Enzymes (e.g., 1,4-dihydroxy-2-naphthoyl-CoA synthase)
The menaquinone (vitamin K2) biosynthesis pathway is essential for many bacteria, including Mycobacterium tuberculosis, but is absent in humans, making its enzymes attractive targets for the development of new antibiotics. One such enzyme is 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). A high-throughput screen identified 2-amino-4-oxo-4-phenylbutanoate derivatives as inhibitors of MenB. rsc.org These compounds were found to be unstable and eliminate to form 4-oxo-4-phenylbut-2-enoates, which then react with coenzyme A (CoA) to form potent inhibitors of the enzyme. rsc.org
While this compound itself has not been reported as a direct inhibitor, its structural similarity to the reactive 4-oxo-4-phenylbut-2-enoate intermediate suggests that derivatives of this compound could be designed as potential inhibitors of MenB or other enzymes. The nitrile group is a common feature in many enzyme inhibitors and can participate in key interactions with the enzyme's active site. nih.gov Further research could explore the synthesis and biological evaluation of this compound analogues as potential enzyme inhibitors.
Role in the Synthesis of Precursors for Research Compounds (e.g., in impurity profiling of synthetic routes)
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the identification and characterization of impurities is a critical aspect of quality control. unodc.orgnih.govsemanticscholar.org this compound and its derivatives can play a role in this area, either as precursors to the target molecule or as potential impurities themselves.
For example, in the clandestine synthesis of amphetamine from α-phenylacetoacetonitrile (APAAN), several impurities have been identified, including 2-phenyl-2-butenenitrile and 3-amino-2-phenyl-2-butenenitrile. mdpi.com The profiling of these impurities can provide information about the synthetic route used. iipublications.com This highlights the importance of synthesizing and characterizing such compounds as reference standards for forensic and analytical purposes.
The synthesis of research compounds often requires access to a variety of precursors and intermediates. This compound can serve as a starting material for the synthesis of more complex molecules that are then used in biological research or as standards for analytical method development.
| Application | Target/Area of Study | Rationale | Research Focus |
|---|---|---|---|
| Enzyme Inhibition | 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) | Structural similarity to precursors of known MenB inhibitors. rsc.org | Design and synthesis of this compound derivatives as potential antibacterial agents. |
| Molecular Probes | Various biological targets | Scaffold for the development of selective ligands. nih.gov | Synthesis of functionalized derivatives for target identification and pathway elucidation. |
| Impurity Profiling | Synthetic route analysis of APIs and illicit drugs. | Potential formation as a byproduct or intermediate. mdpi.com | Synthesis of reference standards for analytical method validation. nih.gov |
Q & A
Q. How can synthesis conditions be optimized to achieve high-purity 3-Phenylbut-2-enenitrile?
Methodological Answer: Key variables include solvent polarity, temperature, and reaction time. For instance, elevated temperatures (e.g., 80–100°C) accelerate reaction rates but may increase side reactions like polymerization of the α,β-unsaturated nitrile group. Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve yield. Monitor progress via TLC or GC-MS to terminate reactions at optimal conversion .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR can confirm the presence of the conjugated double bond (δ ~5.5–6.5 ppm for vinyl protons) and nitrile group (δ ~120 ppm for CN carbon).
- IR : A sharp peak near 2220 cm indicates the nitrile stretching vibration.
- Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (143.19 g/mol) and fragmentation patterns. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What purification strategies mitigate byproducts during synthesis?
Methodological Answer: Fractional distillation under reduced pressure (to avoid thermal decomposition) or column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively separate the target compound from side products like dimerized species. Confirm purity via HPLC with a C18 column and UV detection at 220–260 nm .
Q. How does solvent polarity influence the compound’s stability during storage?
Methodological Answer: Store in inert, anhydrous solvents (e.g., dichloromethane or THF) under nitrogen to prevent hydrolysis of the nitrile group. Avoid protic solvents (e.g., methanol), which may catalyze degradation. Stability tests under accelerated conditions (40°C, 75% humidity) can predict shelf life .
Advanced Research Questions
Q. How can reaction kinetics be analyzed for nucleophilic additions to this compound?
Methodological Answer: Conduct pseudo-first-order kinetics under varying nucleophile concentrations. Use UV-Vis spectroscopy to track nitrile group consumption or H NMR to monitor vinyl proton shifts. Computational tools (e.g., Gaussian) can model transition states and activation energies, validated against experimental Arrhenius plots .
Q. What strategies resolve contradictions in reported reaction pathways for electrophilic substitutions?
Methodological Answer: Cross-validate proposed mechanisms using isotopic labeling (e.g., N-KSCN for thiocyanation studies) or in situ FTIR to detect intermediates. Compare regioselectivity under different catalysts (e.g., Lewis acids like AlCl vs. Brønsted acids) to identify dominant pathways .
Q. How can computational methods predict stereochemical outcomes in cycloadditions involving this compound?
Methodological Answer: Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model [2+2] or [4+2] cycloadditions. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Validate with X-ray crystallography (using SHELXL for refinement) to confirm stereochemistry .
Q. What catalytic systems enhance enantioselective transformations of this compound?
Methodological Answer: Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes or organocatalysts like proline derivatives) in asymmetric Michael additions. Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to determine enantiomeric excess (ee) .
Q. How can contradictory cytotoxicity data in anti-tumor studies be addressed?
Methodological Answer: Standardize assays (e.g., MTT or SRB) across cell lines (e.g., HeLa vs. MCF-7) with controlled exposure times (24–72 hrs). Perform SAR studies by modifying the phenyl or nitrile groups to isolate bioactive moieties. Cross-reference with proteomic data to identify target proteins .
Q. What experimental designs validate the compound’s role as a precursor for fused heterocycles?
Methodological Answer: React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acid/base catalysis. Use H NMR to monitor imine or enamine formation, followed by cyclization via microwave-assisted heating. Characterize products via SC-XRD (e.g., Mercury software for visualization) and compare with DFT-predicted structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
